1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound belonging to the class of fatty alcohol esters. These compounds are characterized by their ester derivatives of fatty alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the esterification of octadec-9-enyl alcohol with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .
Scientific Research Applications
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of lubricants, cosmetics, and other industrial products
Mechanism of Action
The mechanism of action of 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors and enzymes, leading to various biological effects. For example, it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
9-Hexadecenoic acid, 9-octadecenyl ester: Another fatty alcohol ester with similar structural features.
Propane-2-sulfonic acid octadec-9-enyl-amide: A compound with similar fatty acid chains but different functional groups.
Uniqueness
1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
47555-10-2 |
---|---|
Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+ |
InChI Key |
OLRBXRSNJFXWTD-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.